molecular formula C17H13ClN4OS B12212524 3-chloro-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1-benzothiophene-2-carboxamide

Cat. No.: B12212524
M. Wt: 356.8 g/mol
InChI Key: UZKVTEGRRFMGIM-UHFFFAOYSA-N
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Description

3-chloro-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core, a triazolopyridine moiety, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1-benzothiophene-2-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate electrophiles.

    Introduction of the Triazolopyridine Moiety: This step involves the formation of the triazolopyridine ring system, which can be achieved through cyclization reactions of pyridine derivatives with triazole precursors.

    Coupling Reactions: The final step involves coupling the benzothiophene core with the triazolopyridine moiety using appropriate coupling agents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazolopyridine moiety, potentially reducing the triazole ring to a dihydrotriazole.

    Substitution: The chloro substituent can be replaced through nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chloro substituent.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The triazolopyridine moiety is known to interact with enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antiviral or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1-benzothiophene-2-carboxamide is unique due to its combination of a benzothiophene core and a triazolopyridine moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C17H13ClN4OS

Molecular Weight

356.8 g/mol

IUPAC Name

3-chloro-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C17H13ClN4OS/c18-15-11-5-1-2-6-12(11)24-16(15)17(23)19-9-8-14-21-20-13-7-3-4-10-22(13)14/h1-7,10H,8-9H2,(H,19,23)

InChI Key

UZKVTEGRRFMGIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NCCC3=NN=C4N3C=CC=C4)Cl

Origin of Product

United States

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